(2R,3S)-C75
描述
Chemical Identity:
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (CAS: 191282-48-1, 218137-86-1), commonly referred to as C75, is a synthetic γ-lactone derivative with the molecular formula C₁₄H₂₂O₄ and a molecular mass of 254.32 g/mol . Its stereochemistry is defined as (2S,3R) or (2R,3S) depending on enantiomeric form, with the trans-configuration critical to its biological activity .
属性
IUPAC Name |
(2R,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWLZDVWHQVAJU-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191282-48-1 | |
| Record name | 4-Methylene-2-octyl-5-oxofuran-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191282481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
准备方法
Hydroboration-Lactonization Strategy
Key Reaction Steps and Intermediates
The most widely reported synthesis of C75 begins with allene 6 (ethyl 2-(prop-1-yn-1-yl)acetate). Hydroboration using dicyclohexylborane (Chx₂BH) followed by nonanal addition yields hydroxyesters syn-5 and anti-5 (Scheme 1). The reaction proceeds via a six-membered cyclic transition state, favoring syn-addition due to steric and electronic factors (Table 1).
Table 1: Hydroboration Reaction Optimization
| Entry | Borane Reagent | Solvent | Temperature | Yield (%) | syn-5 :trans-8 Ratio |
|---|---|---|---|---|---|
| 1 | Chx₂BH | CH₂Cl₂ | 0°C → rt | 71 | 60:40 |
| 2 | Chx₂BH | THF | 0°C → rt | 50 | 65:35 |
| 3 | (–)-Ipc₂BH | CH₂Cl₂ | –78°C → rt | 45 | 72:28 |
The anti-5 isomer undergoes spontaneous lactonization during work-up to form trans-lactone 8 , while syn-5 requires oxidative cleavage (NaIO₄/RuCl₃) to yield carboxylic acid 4 . Subsequent methyl esterification (MeI/KHCO₃) and DBU-mediated isomerization enhance the trans/cis ratio to 10:1.
Final Methylenation
The lactone intermediate trans-4 is subjected to Greene’s α-methylenation protocol, involving LDA-mediated deprotonation and reaction with formaldehyde. This step introduces the critical exocyclic methylene group, yielding C75 in 29% overall yield. However, the product is prone to isomerization to the conjugated lactone 2 during purification.
Alternative Lactone Formation Approaches
Parker’s Protocol for γ-Lactone Synthesis
A complementary route employs nonanoic anhydride and tricarballylic acid under Parker’s conditions to construct the γ-lactone core (Scheme 2). Borane-mediated reduction of the intermediate carboxylic acid followed by α-methylenation provides (±)-UB339, a C75 analog. While this method avoids hydroboration, it yields racemic product, necessitating chiral resolution for biological applications.
Stereochemical Control and Stability
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
| Method | Key Steps | Overall Yield (%) | Stereopurity (trans:cis) |
|---|---|---|---|
| Hydroboration-Lactonization | Chx₂BH addition, NaIO₄ oxidation | 29 | 95:5 |
| Parker’s Protocol | Anhydride condensation | 35 | Racemic |
| Radical Addition | Maleate radical addition | 22 | 85:15 |
The hydroboration route provides superior stereochemical control but requires meticulous temperature regulation. Parker’s method offers higher yields but necessitates enantiomeric separation.
化学反应分析
C 75 会发生多种类型的化学反应,包括:
氧化: C 75 可以被氧化形成各种氧化衍生物。
还原: C 75 的还原会导致还原衍生物的形成。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂 . 这些反应形成的主要产物取决于所用条件和试剂。
科学研究应用
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, also known as (2R,3S)-C75, is a synthetic compound with notable applications in scientific research, particularly as a fatty acid synthase (FASN) inhibitor .
Scientific Research Applications
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid is primarily recognized for its role as an inhibitor of fatty acid synthase (FASN) . FASN is an enzyme crucial for synthesizing fatty acids, and its inhibition has potential therapeutic effects in various cancer models . The compound has also been investigated for its effects on mitochondrial function .
Inhibition of Fatty Acid Synthesis
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid acts as a FASN inhibitor and has shown antitumor properties in both in vitro and in vivo studies . It has also been observed to induce hypophagia and weight loss . Furthermore, research indicates that inhibiting fatty acid synthesis can decrease very low-density lipoprotein secretion .
Impact on Mitochondrial Function
Studies suggest that trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid may affect mitochondrial function by inhibiting human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), an enzyme involved in mitochondrial fatty acid synthesis . This inhibition can lead to decreased lipoic acid (LA) content, impaired mitochondrial function, increased reactive oxygen species, and reduced cell viability . However, it has been shown that a lipoic acid supplement can mitigate C75-induced mitochondrial dysfunction and oxidative stress .
Neuroprotective Role
Research indicates that ferulic acid, a phenolic phytochemical compound, has a neuroprotective effect through its antioxidant and anti-inflammatory functions . Studies have found that ferulic acid treatment can prevent decreases in the levels of peroxiredoxin-2 and thioredoxin, which are important for protection against oxidative stress, in cerebral ischemia .
Influence on Corneal Epitheliopathy
Oral folic acid has been found to ameliorate corneal epitheliopathy, a condition that can occur after intravitreal injections of methotrexate used to treat intraocular lymphoma . This suggests a potential use of folic acid in minimizing drug toxicity in such cases .
Data Table: Synthesis of C75
| Entry | R2BH | Solvent | Temperature (°C) | Overall yield (%) | syn-5/trans-8 ratio |
|---|---|---|---|---|---|
| 1 | (Chx)2BH | CH2Cl2 | 0 to rt | 71 | 60:40 |
| 2 | (Chx)2BH | CH2Cl2 | -20 to rt | 54 | 45:55 |
| 3 | (Chx)2BH | THF | 0 to rt | 50 | 65:35 |
| 4 | (Chx)2BH | Et2O | 0 to rt | 42 | 65:35 |
| 5b | (Chx)2BH | CH2Cl2 | 0 to rt | 68 | 58:42 |
| 6c | (Chx)2BH | CH2Cl2 | 0 to rt | 60 | 60:40 |
Case Study 1: Corneal Epitheliopathy Treatment with Folic Acid
A patient with bilateral intraocular lymphoma developed corneal epitheliopathy after intravitreal methotrexate injections. The patient was treated with 1 mg of oral folic acid daily. Within one week, the corneal disease improved by 80% in the eye already experiencing severe epitheliopathy. The second eye, which started weekly intravitreal methotrexate after the initiation of oral folic acid, also showed significantly decreased epithelial disease .
Case Study 2: Ferulic Acid Attenuation of Cerebral Ischemic Injury
作用机制
C 75 主要通过抑制脂肪酸合酶 (FASN) 发挥作用。FASN 是一种参与长链脂肪酸合成的酶。 通过抑制 FASN,C 75 扰乱脂类生物合成,导致丙二酰辅酶 A 的积累,进而抑制肉碱棕榈酰转移酶 1 (CPT1),一种参与脂肪酸氧化的酶 . 这种脂质代谢的破坏会导致癌细胞凋亡并影响脑部能量稳态 .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogs in the γ-Lactone Family
The compound shares structural homology with other tetrahydrofuran-3-carboxylic acid derivatives. Key analogs include:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- The octyl chain in C75 enhances lipophilicity, improving membrane permeability compared to shorter alkyl (allyl, propyl) or aromatic (methoxyphenyl) substituents .
- Allyl/Propyl analogs exhibit lower molecular weights (C₁₀H₁₂O₄, C₁₁H₁₄O₄) and reduced bioactivity, likely due to weaker FASN binding .
Stereochemical Influence :
- Enantiomers (e.g., (-)-263 and (+)-263 in ) show identical NMR profiles but opposite optical rotations ([α] = ±10°), suggesting stereochemistry minimally affects physical properties but may modulate target engagement .
Mitochondrial Specificity: C75 uniquely inhibits HsmtKAS, a mitochondrial enzyme, unlike other analogs.
Functional Comparison with Non-Lactone FASN Inhibitors
Table 2: Functional Comparison with Non-Lactone FASN Inhibitors
| Compound Class | Example | Mechanism | Advantages Over C75 | Limitations vs. C75 |
|---|---|---|---|---|
| Cerulenin | Natural epoxy-acid | Irreversible FASN binding | Higher specificity for FASN | Poor pharmacokinetics |
| Orlistat | β-Lactone | Pancreatic lipase inhibition | FDA-approved for obesity | No direct FASN inhibition |
| TVB-3166 | Synthetic small molecule | FASN inhibition | Oral bioavailability | Limited mitochondrial effects |
Key Findings:
生物活性
Overview
Trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, commonly referred to as C75, is a synthetic compound recognized for its role as an inhibitor of fatty acid synthase (FAS). The compound has garnered attention for its potential therapeutic applications in obesity and cancer treatment due to its ability to modulate metabolic pathways.
- Molecular Formula : C14H22O4
- Molecular Weight : 254.32 g/mol
- CAS Number : 191282-48-1
C75 primarily functions by inhibiting FAS, an enzyme critical for fatty acid synthesis. This inhibition leads to several biological effects:
- Increased Fatty Acid Oxidation : C75 stimulates carnitine palmitoyl-transferase-1 (CPT-1), enhancing fatty acid oxidation and energy expenditure in peripheral tissues.
- Weight Loss and Feeding Inhibition : In animal models, C75 administration results in significant weight loss and reduced food intake, particularly in high-fat diet-induced obese mice .
Biological Activity in Cancer Models
C75 exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves:
- Induction of Apoptosis : C75 promotes apoptosis in cancer cells by disrupting mitochondrial function and increasing oxidative stress.
- Cell Cycle Arrest : The compound has been shown to increase the levels of the cyclin-dependent kinase inhibitor p27KIP1, leading to cell cycle arrest in cancer cells .
Case Studies
Several studies have documented the effects of C75 on different cancer models:
- Prostate Cancer : In vitro studies have demonstrated that C75 inhibits the growth of PC3 prostate cancer cells with an IC50 of approximately 35 μM. The compound's ability to induce apoptosis was linked to its effects on mitochondrial function and reactive oxygen species (ROS) levels .
- Breast Cancer : Research indicates that C75 can suppress the proliferation of breast cancer cell lines, suggesting its potential utility in breast cancer therapy.
Biochemical Pathways Affected
C75's inhibition of FAS impacts several key metabolic pathways:
| Pathway | Effect of C75 |
|---|---|
| Fatty Acid Synthesis | Inhibition of FAS activity |
| Fatty Acid Oxidation | Stimulation of CPT-1 activity |
| Mitochondrial Function | Impairment leading to increased ROS production |
| Cell Cycle Regulation | Increased levels of p27KIP1 |
Dosage and Administration
In animal studies, dosage plays a crucial role in determining the biological outcomes:
- At varying dosages, C75 has shown a dose-dependent effect on weight loss and energy expenditure. For instance, higher doses resulted in a 50% increase in weight loss compared to controls .
Summary of Findings
C75 demonstrates significant biological activity through its role as a FAS inhibitor, impacting metabolic processes related to obesity and cancer. Its ability to induce apoptosis and inhibit cell proliferation underscores its potential as a therapeutic agent.
常见问题
Q. What are the standard synthetic routes for producing C75, and what critical parameters influence yield?
C75 is synthesized via a multi-step process involving methyl magnesium carbonate (MMC) and controlled thermal conditions. A representative method involves heating trans-4-methyl-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid precursor in MMC solution at 130–135°C for 45 hours, followed by acid hydrolysis (6M HCl) and purification via solvent extraction. Key parameters include reaction temperature (optimized at 130–135°C) and stoichiometric ratios, yielding ~60% pure product. NMR and IR spectra validate structural integrity .
Q. What in vitro assays are recommended to evaluate C75’s inhibitory activity against fatty acid synthase (FASN)?
Standard assays include:
- Clonogenic assay : Measures inhibition of tumor cell colony formation (IC50 = 35 µM for PC3 cells at 24 hours).
- Spheroid growth assay : Evaluates 3D tumor model suppression (IC50 = 50 µM for LNCaP spheroids). FASN activity is further confirmed via malonyl-CoA reduction and fatty acid oxidation measurements .
Q. Which in vivo models are suitable for studying C75’s metabolic effects?
- Diet-induced obese (DIO) mice : Administer C75 intraperitoneally (30 mg/kg) to monitor food intake suppression (≥95% within 2 hours) and weight loss (50% greater than controls).
- Tumor xenografts : Assess FASN-dependent tumor growth inhibition via CPT1 activity modulation .
Advanced Research Questions
Q. How does C75’s inhibition of mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS) contribute to off-target toxicity, and how can this be experimentally validated?
C75 inhibits HsmtKAS, a mitochondrial fatty acid synthesis enzyme, reducing lipoic acid (LA) production and impairing oxidative phosphorylation. Validation strategies:
Q. How can contradictory data on C75’s dual inhibition of FASN and carnitine palmitoyltransferase 1 (CPT1) be resolved methodologically?
Discrepancies arise from enantiomer-specific effects:
Q. What strategies mitigate C75-induced mitochondrial toxicity without compromising FASN inhibition?
Co-administration of lipoic acid (LA) rescues mitochondrial defects (e.g., ROS reduction, ATP restoration) by bypassing HsmtKAS-dependent LA synthesis. Dose-response studies recommend 100–200 µM LA for in vitro models and 50 mg/kg for in vivo .
Q. How does C75’s stereochemistry influence its specificity toward FASN versus HsmtKAS?
The (2S,3R)-enantiomer shows higher FASN affinity, while (2R,3S) exhibits off-target HsmtKAS inhibition. Methods:
- Enantiomer-specific synthesis : Chiral chromatography or asymmetric catalysis.
- Kinetic assays : Compare Ki values for FASN and HsmtKAS using purified enzymes .
Data Contradiction Analysis
Q. Why do some studies report C75-induced anorexia while others emphasize tumor-specific cytotoxicity?
Anorexia is linked to CPT1 inhibition in the hypothalamus, whereas cytotoxicity arises from FASN blockade in tumors. Experimental design considerations:
- Tissue-specific knockdown : Use Cre-lox models to delete FASN/CPT1 in neural vs. tumor tissues.
- Dose titration : Low doses (10–20 mg/kg) favor tumor suppression, while high doses (>30 mg/kg) trigger systemic metabolic effects .
Methodological Recommendations
Q. What analytical techniques are critical for quantifying C75’s cellular uptake and subcellular distribution?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
